2-(4-Ethylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline
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Overview
Description
2-(4-Ethylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound that features a quinazoline core structure substituted with an ethylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzylamine with ethylpiperazine in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and specific pH levels to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various tetrahydroquinazoline derivatives.
Scientific Research Applications
2-(4-Ethylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-Ethylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline
- 2-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline
- 2-(4-Benzylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline
Uniqueness
2-(4-Ethylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
83939-56-4 |
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Molecular Formula |
C14H22N4 |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C14H22N4/c1-2-17-7-9-18(10-8-17)14-15-11-12-5-3-4-6-13(12)16-14/h11H,2-10H2,1H3 |
InChI Key |
HQZWPNJDCMOKCE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C3CCCCC3=N2 |
Origin of Product |
United States |
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